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Compound of Interest

4-Bromo-3,5-dimethoxybenzyl
Compound Name:
alcohol

Cat. No. B1279184

CAS Number: 61367-62-2

This in-depth technical guide provides a comprehensive overview of 4-Bromo-3,5-
dimethoxybenzyl alcohol, a key intermediate in organic synthesis and a valuable building
block for the development of novel therapeutic agents. This document is intended for
researchers, scientists, and drug development professionals, offering detailed physicochemical
data, experimental protocols, and insights into its applications.

Physicochemical Properties

4-Bromo-3,5-dimethoxybenzyl alcohol is a white to off-white solid.[1] Its key physicochemical
properties are summarized in the table below for easy reference and comparison.
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Property Value Reference
CAS Number 61367-62-2 [2][3][4]
Molecular Formula CoH11BrOs [2][3]
Molecular Weight 247.09 g/mol [2][3]
Melting Point 100-102 °C [1]

Boiling Point 348.1 °C [1]
Appearance White to off-white solid [1]

Synthesis and Experimental Protocols

4-Bromo-3,5-dimethoxybenzyl alcohol is primarily synthesized through the reduction of its
corresponding aldehyde or carboxylic acid derivatives. The two most common and effective
laboratory-scale methods are the reduction of 4-Bromo-3,5-dimethoxybenzaldehyde using
sodium borohydride and the reduction of 4-Bromo-3,5-dimethoxybenzoic acid using a more
potent reducing agent like lithium aluminum hydride or borane.

Protocol 1: Reduction of 4-Bromo-3,5-
dimethoxybenzaldehyde with Sodium Borohydride
(NaBHa)

This method is widely employed due to its mild reaction conditions and the high
chemoselectivity of sodium borohydride, which selectively reduces the aldehyde group without
affecting the aromatic ring or ether functionalities.

Materials:

4-Bromo-3,5-dimethoxybenzaldehyde

Sodium borohydride (NaBHa4)

Methanol (or Ethanol/THF)

Deionized water
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e Hydrochloric acid (1M HCI) or Ammonium chloride (saturated aqueous solution)
o Ethyl acetate (or other suitable organic solvent for extraction)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

e Round-bottom flask

e Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

o Dissolution: In a round-bottom flask, dissolve 4-Bromo-3,5-dimethoxybenzaldehyde (1.0
equivalent) in methanol.

e Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to lower the
temperature to 0-5 °C.

» Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-
wise to the cooled solution. The addition should be controlled to maintain the temperature
below 10 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Continue stirring for 1-3 hours. The progress of the reaction
should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is
completely consumed.

e Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add
1M HCI or saturated aqueous ammonium chloride to quench the excess sodium borohydride
and neutralize the reaction mixture. Be cautious as hydrogen gas evolution may occur.

e Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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» Extraction: To the remaining aqueous residue, add deionized water and extract the product
with ethyl acetate (3 x volume of aqueous layer).

» Washing and Drying: Combine the organic layers and wash with brine (saturated NacCl
solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« |solation: Filter off the drying agent and concentrate the organic solution under reduced
pressure using a rotary evaporator to yield the crude 4-Bromo-3,5-dimethoxybenzyl
alcohol.

 Purification (Optional): The crude product can be purified by recrystallization from a suitable
solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Reduction of 4-Bromo-3,5-dimethoxybenzoic
Acid with Borane-Tetrahydrofuran Complex (BHs-THF)

For the reduction of the carboxylic acid, a stronger reducing agent is required. Borane is an
effective reagent for this transformation.

Materials:

4-Bromo-3,5-dimethoxybenzoic acid

o Borane-tetrahydrofuran complex (BHs-THF) solution (1M in THF)

e Anhydrous tetrahydrofuran (THF)

e Methanol

» Deionized water

o Ethyl acetate

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
» Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

o Magnetic stirrer and stir bar
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Reflux condenser

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-
Bromo-3,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous THF.

Addition of Reducing Agent: Cool the solution in an ice bath and slowly add the 1M solution
of borane-tetrahydrofuran complex (typically 1.5-2.0 equivalents of BHs) via a syringe or
dropping funnel.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature for 1-2 hours. Then, heat the reaction mixture to reflux and maintain for 2-
4 hours. Monitor the reaction progress by TLC.

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully
add methanol dropwise to quench the excess borane. This will result in vigorous hydrogen
evolution.

Work-up: After the gas evolution ceases, remove the solvents under reduced pressure. Add
deionized water to the residue and extract the product with ethyl acetate (3 x volume of
aqueous layer).

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic
layer over anhydrous sodium sulfate.

Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to
obtain the crude 4-Bromo-3,5-dimethoxybenzyl alcohol.

Purification: The crude product can be purified by column chromatography on silica gel or by
recrystallization.
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Applications in Research and Drug Development

4-Bromo-3,5-dimethoxybenzyl alcohol serves as a versatile building block in the synthesis of
more complex molecules.[1] Its utility in drug development stems from the presence of multiple
functional groups that can be selectively modified. The bromo- and dimethoxy-substituted
phenyl ring is a scaffold found in various biologically active compounds.

While specific drug molecules directly synthesized from 4-Bromo-3,5-dimethoxybenzyl
alcohol are not extensively documented in publicly available literature, the structural motif is of
significant interest in medicinal chemistry. Structurally related compounds bearing bromo and
methoxy substituents on an aromatic core have been investigated for their potential as:

o Anticancer Agents: The substituted benzene ring can serve as a core for the design of
inhibitors of various protein kinases, which are key targets in cancer therapy. For instance,
derivatives of bromo- and dimethoxy-substituted benzamides have shown inhibitory activity
against non-small cell lung cancer cell lines.

» Anti-inflammatory Agents: Benzoic acid derivatives and related structures have been
explored for their anti-inflammatory properties. The 4-bromo-3,5-dimethoxybenzyl scaffold
can be utilized to develop novel anti-inflammatory agents that may act by inhibiting key
inflammatory mediators.

e Ligands in Coupling Reactions: The bromoarene functionality makes this compound an
excellent partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki
and Heck couplings. This allows for the straightforward construction of complex molecular
architectures, a common strategy in the synthesis of pharmaceutical candidates.[3]

Signaling Pathway Involvement

Currently, there is no direct scientific literature available that describes the specific interaction
of 4-Bromo-3,5-dimethoxybenzyl alcohol with any biological signaling pathways.

However, to provide context for researchers interested in the potential biological activities of
similar scaffolds, a structurally related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol
(DHMBA), has been studied for its effects on various signaling pathways. It is crucial to note
that DHMBA is a different molecule and its biological activities cannot be directly extrapolated
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to 4-Bromo-3,5-dimethoxybenzyl alcohol. Research on DHMBA has indicated its
involvement in:

» Anticancer Activity: DHMBA has been shown to exhibit anticancer properties by targeting
multiple signaling pathways in metastatic prostate cancer cells.

o Anti-inflammatory Effects: Studies have suggested that DHMBA may suppress inflammatory
responses.

These findings on a related molecule may inspire future research to investigate whether 4-
Bromo-3,5-dimethoxybenzyl alcohol or its derivatives possess similar or other significant
biological activities.

Visualizations
Synthesis Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of 4-Bromo-
3,5-dimethoxybenzyl alcohol from its corresponding aldehyde.

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Bromo-3,5-dimethoxybenzyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1279184?utm_src=pdf-body
https://www.benchchem.com/product/b1279184?utm_src=pdf-body
https://www.benchchem.com/product/b1279184?utm_src=pdf-body
https://www.benchchem.com/product/b1279184?utm_src=pdf-body
https://www.benchchem.com/product/b1279184?utm_src=pdf-body
https://www.benchchem.com/product/b1279184?utm_src=pdf-body-img
https://www.benchchem.com/product/b1279184?utm_src=pdf-body
https://www.benchchem.com/product/b1279184?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. benchchem.com [benchchem.com]
e 2. benchchem.com [benchchem.com]
e 3. benchchem.com [benchchem.com]
e 4. benchchem.com [benchchem.com]

« To cite this document: BenchChem. [4-Bromo-3,5-dimethoxybenzyl Alcohol: A
Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1279184+#4-bromo-3-5-
dimethoxybenzyl-alcohol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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